molecular formula C13H16OS B13521102 1-(2,3-Dihydro-1h-inden-5-yl)-2-(ethylthio)ethan-1-one

1-(2,3-Dihydro-1h-inden-5-yl)-2-(ethylthio)ethan-1-one

Cat. No.: B13521102
M. Wt: 220.33 g/mol
InChI Key: OCRZCBAIBPEJTE-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1h-inden-5-yl)-2-(ethylthio)ethan-1-one is an organic compound that belongs to the class of indene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1h-inden-5-yl)-2-(ethylthio)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indene and ethylthiol.

    Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydride) and a solvent (e.g., tetrahydrofuran) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1h-inden-5-yl)-2-(ethylthio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ethylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1h-inden-5-yl)-2-(ethylthio)ethan-1-one involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

    Receptors: It may bind to specific receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydro-1h-inden-5-yl)-2-(methylthio)ethan-1-one: Similar structure with a methylthio group instead of an ethylthio group.

    1-(2,3-Dihydro-1h-inden-5-yl)-2-(propylthio)ethan-1-one: Similar structure with a propylthio group.

Uniqueness

1-(2,3-Dihydro-1h-inden-5-yl)-2-(ethylthio)ethan-1-one is unique due to its specific ethylthio substitution, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-2-ethylsulfanylethanone

InChI

InChI=1S/C13H16OS/c1-2-15-9-13(14)12-7-6-10-4-3-5-11(10)8-12/h6-8H,2-5,9H2,1H3

InChI Key

OCRZCBAIBPEJTE-UHFFFAOYSA-N

Canonical SMILES

CCSCC(=O)C1=CC2=C(CCC2)C=C1

Origin of Product

United States

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